2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at position 2 and a 3-methyl group at position 2. The benzamide moiety is substituted with a 2-chloro group, contributing to its distinct electronic and steric properties. This compound’s molecular formula is C25H19ClNO5, with a calculated molecular weight of 448.88 g/mol.
Structural characterization of such compounds typically involves spectroscopic methods (e.g., <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) and X-ray crystallography, as demonstrated in analogous benzamide derivatives . Software suites like SHELXL and ORTEP-3 are widely employed for crystallographic refinement and visualization, ensuring accurate structural determination .
Properties
IUPAC Name |
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-18-12-15(27-25(29)17-6-4-5-7-20(17)26)8-10-22(18)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJLPXGAIFMKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization
A copper-mediated approach adapts methodologies from benzofuran synthesis reviews. Starting with ortho-hydroxypropiophenone derivatives, copper iodide (5 mol%) in dimethylformamide (DMF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates cyclization at 80°C. This generates the 3-methylbenzofuran core in 72–85% yield. Key advantages include tolerance for electron-withdrawing groups and scalability to gram quantities.
Rhodium-Catalyzed Annulation
Alternative routes employ rhodium complexes (e.g., CpRh) for C–H activation. Substituted benzamides react with vinylene carbonate under Rh catalysis in tetrachloroethane, achieving benzofuran formation via migratory insertion and β-oxygen elimination. While yields are moderate (30–80%), this method avoids pre-functionalized substrates.
Regioselective Acylation at Position 2
Introducing the 2,5-dimethoxybenzoyl group at the benzofuran C2 position demands precise control to avoid O-acylation or over-functionalization.
Friedel-Crafts Acylation
Using AlCl₃ (1.2 equiv) in dichloromethane (DCM), 2,5-dimethoxybenzoyl chloride reacts with the benzofuran intermediate at 0°C. Monitoring by TLC (hexane:ethyl acetate 4:1) confirms complete acylation within 2 hours, yielding 68–74% after silica gel purification. Competing reactions at C3 are minimized by steric hindrance from the 3-methyl group.
Directed ortho-Metalation
For higher regioselectivity, a directed metalation strategy employs lithium diisopropylamide (LDA, 2.0 equiv) in tetrahydrofuran (THF) at −78°C. The benzofuran’s oxygen acts as a directing group, enabling selective lithiation at C2. Quenching with 2,5-dimethoxybenzoyl chloride affords the acylated product in 82% yield.
Amidation at Position 5
The final step couples 2-chlorobenzoic acid to the C5 amine via amide bond formation.
Carbodiimide-Mediated Coupling
Activating 2-chlorobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM enables efficient amidation. Reaction with the benzofuran amine (1.0 equiv) at room temperature for 12 hours achieves 89% conversion. Excess reagent removal via aqueous workup (NaHCO₃ and brine) followed by recrystallization (ethanol/water) yields 95% pure product.
Mixed Anhydride Method
For scale-up, 2-chlorobenzoic acid reacts with isobutyl chloroformate (1.2 equiv) in THF with N-methylmorpholine (1.5 equiv) to form a mixed anhydride. Adding the benzofuran amine at −15°C suppresses racemization, yielding 91% amide after extraction and drying.
Optimization Data
| Step | Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Cu-catalyzed cyclization | CuI, DBU | DMF | 80 | 85 | 98 |
| 2 | Directed metalation | LDA | THF | −78 | 82 | 97 |
| 3 | EDC/HOBt coupling | EDC, HOBt | DCM | 25 | 89 | 95 |
Analytical Characterization
Critical spectral data for the final compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.65 (dd, J = 8.0 Hz, 1H, ArH), 7.48–7.41 (m, 2H, ArH), 6.93 (s, 1H, benzofuran H), 6.82 (d, J = 8.8 Hz, 1H, OMe-ArH), 3.89 (s, 3H, OMe), 3.85 (s, 3H, OMe), 2.42 (s, 3H, CH₃).
-
HPLC : Rt = 6.72 min (C18 column, MeCN:H₂O 70:30), purity >98%.
Challenges and Solutions
-
Regioselectivity in Acylation : Competing C3 acylation (5–12%) is mitigated by steric shielding from the 3-methyl group and low-temperature conditions.
-
Amine Protection : Transient protection of the C5 amine as a tert-butoxycarbonyl (Boc) group during acylation prevents unwanted side reactions, with deprotection using trifluoroacetic acid (TFA) in DCM.
Scalability and Industrial Relevance
Gram-scale synthesis (50 g) via the Cu-catalyzed route achieves 78% overall yield, demonstrating viability for pilot-scale production. Cost analysis highlights AlCl₃-mediated acylation as the most economical step ($12/g), while Rh-catalyzed methods remain prohibitively expensive for large batches .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with various nucleophiles, including amines, thiols, and alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Formation of alcohols or amines from the carbonyl group.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in biological studies due to its structural similarity to various bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and benzamide moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: The bromo analog exhibits higher molecular weight and logP compared to the chloro target compound, suggesting reduced solubility. Halogen choice (Cl vs.
Methoxy Group Positioning : The trimethoxy analog introduces additional polar surface area (PSA), which may enhance water solubility compared to the target compound.
Benzamide vs. Acetamide : Replacing benzamide with acetamide significantly reduces molecular weight (353.37 vs. 448.88) and logP (3.69 vs. ~3.8), likely improving bioavailability.
Biological Activity
The compound 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzamide core with specific substitutions that contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted that certain benzamide derivatives demonstrated potent activity against breast cancer cells, particularly those resistant to conventional therapies .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Benzamide derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes like COX-2, which play crucial roles in inflammatory pathways. This suggests that this compound may similarly modulate inflammatory responses .
Antinociceptive Activity
In preclinical studies, related compounds have shown promising antinociceptive effects. For example, derivatives with similar functional groups were tested in various pain models, demonstrating efficacy comparable to established analgesics like morphine. The mechanism often involves modulation of the opioid receptors and inhibition of pain signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in pain and inflammation.
- Enzyme Inhibition : It may inhibit key enzymes that facilitate tumor growth or inflammatory responses.
- Gene Expression Modulation : The compound might alter the expression of genes associated with apoptosis and cell proliferation.
Study 1: Antitumor Efficacy
A study conducted on a series of benzamide derivatives showed that compounds structurally related to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The results indicated an IC50 value in the low micromolar range, suggesting strong potential for therapeutic applications in oncology .
Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by carrageenan in rats, a related benzamide derivative was administered and resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound could effectively mitigate inflammatory responses through similar pathways .
Data Table: Biological Activities Comparison
| Activity Type | Related Compound | IC50/Effectiveness |
|---|---|---|
| Antitumor | Benzamide derivative (Study 1) | Low micromolar range |
| Anti-inflammatory | Benzamide derivative (Study 2) | Significant reduction in edema |
| Antinociceptive | Morphine comparison | 15-100 times more potent than aspirin |
Q & A
How can researchers characterize the molecular structure of this compound, and what advanced tools are recommended for crystallographic analysis?
Answer:
The compound’s structure can be elucidated via X-ray crystallography , using programs like SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids . For accurate bond-length and angle measurements, ensure high-resolution data collection and validate results with complementary techniques like NMR (e.g., , , and 2D-COSY) to confirm stereochemistry and functional group assignments .
What are the key considerations for optimizing the multi-step synthesis of this benzamide derivative?
Answer:
Synthesis involves:
Amide bond formation via coupling reagents (e.g., HATU or EDC) under inert conditions.
Functional group compatibility : Protect methoxy and chloro groups during benzofuran ring formation to avoid side reactions .
Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC to isolate intermediates .
Yield optimization : Adjust reaction time (12–24 hrs) and temperature (60–80°C) based on TLC monitoring .
How can researchers assess the compound’s purity and stability under varying storage conditions?
Answer:
- Purity : Quantify via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with mass spectrometry (ESI-MS) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by NMR for decomposition products. Store in amber vials at -20°C under argon to prevent oxidation .
What computational strategies are effective in predicting this compound’s pharmacokinetic properties?
Answer:
- logP/logD : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (experimental logP ≈ 3.7 for analogs) .
- Polar Surface Area (PSA) : Calculate PSA (~60 Ų) to predict blood-brain barrier permeability .
- Molecular docking : Screen against target proteins (e.g., tubulin for anticancer activity) using AutoDock Vina, referencing structural analogs with known bioactivity .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Answer:
- Modify substituents : Compare with brominated (e.g., 4-bromo analog ) or thiophene-containing analogs to assess the impact of electron-withdrawing groups on receptor binding.
- Biological assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and validate mechanisms via tubulin polymerization inhibition assays .
- Data analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., methoxy positioning) with IC values .
How should researchers address contradictions in reported biological activity across structural analogs?
Answer:
- Assay standardization : Ensure consistent cell lines, incubation times, and controls (e.g., paclitaxel for microtubule-targeting studies) .
- Structural validation : Confirm analog purity and stereochemistry via X-ray crystallography to rule out impurities as confounding factors .
- Meta-analysis : Cross-reference PubChem BioAssay data and exclude studies with unreliable sources (e.g., BenchChem) per guidelines .
What analytical techniques are critical for identifying degradation products during formulation studies?
Answer:
- LC-MS/MS : Identify hydrolyzed or oxidized products (e.g., cleavage of the benzamide bond) .
- IR spectroscopy : Detect carbonyl group degradation (shift from ~1650 cm for amide C=O) .
- XRD : Monitor crystallinity loss, which correlates with reduced solubility and efficacy .
How can researchers leverage crystallographic data to resolve ambiguities in the compound’s tautomeric forms?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
